Aromadendrene oxide 2
Description
Contextual Significance of Oxygenated Sesquiterpenoids in Chemical Biology
Oxygenated sesquiterpenoids represent a vast and structurally diverse class of natural products. tandfonline.com These compounds, derived from a C15 isoprenoid precursor, undergo various oxidative modifications, leading to a wide array of functional groups and stereochemical complexities. rsc.orgnih.gov This structural diversity translates into a broad spectrum of biological activities, making them a fertile ground for research in chemical biology and drug discovery. rsc.orgnih.gov
The introduction of oxygen-containing functional groups, such as epoxides, hydroxyls, and carbonyls, can significantly alter the parent sesquiterpene's physicochemical properties and biological targets. rsc.orgtandfonline.com These modifications can enhance a compound's ability to interact with biological macromolecules, leading to activities such as antimicrobial, anti-inflammatory, and cytotoxic effects. mdpi.comnih.gov The study of oxygenated sesquiterpenoids, therefore, provides valuable insights into structure-activity relationships and the molecular basis of natural product bioactivity. rsc.orgnih.gov
Overview of Aromadendrene-Type Sesquiterpenoids and Their Research Landscape
Aromadendrene-type sesquiterpenoids are characterized by a distinctive tricyclic carbon skeleton, which is biosynthetically derived from farnesyl pyrophosphate (FPP). mdpi.comnih.govwur.nl This structural class is widely distributed in the plant kingdom and has been the subject of extensive phytochemical and biological investigation. mdpi.comnih.gov
Research on aromadendrene-type sesquiterpenoids has revealed a range of biological properties, including:
Anti-inflammatory and Analgesic Activities: Certain aromadendrene (B190605) derivatives have demonstrated potential in modulating inflammatory pathways. mdpi.com
Antimicrobial and Insecticidal Properties: These compounds can exhibit inhibitory effects against various microbes and insects. mdpi.com
Cytotoxic Effects: Some members of this class have been investigated for their potential to inhibit the growth of cancer cells. nih.govmdpi.com
The biosynthesis of these compounds involves complex enzymatic cyclizations and subsequent oxidative modifications, often by cytochrome P450 enzymes. nih.gov Understanding these biosynthetic pathways is a key area of research, with the potential for metabolic engineering and the sustainable production of valuable sesquiterpenoids. nih.govsciprofiles.comacs.org
Chemical and Physical Properties of Aromadendrene Oxide 2
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | nih.govnist.gov |
| Molecular Weight | 220.35 g/mol | nih.gov |
| CAS Number | 85710-39-0 | sigmaaldrich.comnih.gov |
| IUPAC Name | (1aR,4S,4aR,7R,7aS,7bS)-1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane] | nih.gov |
| Appearance | Not specified, likely an oil | |
| Boiling Point (predicted) | 587.25 K | chemeo.com |
| LogP (predicted) | 3.484 | chemeo.com |
Research Findings on this compound
This compound has been identified as a component of essential oils from various plant species, including Lantana camara and Pamburus missionis. sigmaaldrich.com Research has primarily focused on its biological activities, revealing its potential in several areas:
Antimicrobial Activity: It has been reported to possess antimicrobial properties. sigmaaldrich.com
Anticancer Activity: Studies have shown that this compound can induce apoptosis (programmed cell death) in skin epidermoid cancer cells. nih.govresearchgate.net This effect is mediated through the generation of reactive oxygen species (ROS) and the activation of the mitochondrial pathway. nih.gov Specifically, it was found to cause a loss of mitochondrial membrane potential, an increase in the Bax/Bcl-2 ratio, cytochrome c release, and the activation of caspases. nih.gov Furthermore, it inhibited the growth of multicellular tumor spheroids. nih.gov
Antibiofilm Activity: Research has indicated its ability to inhibit the maturation phase and preformed biofilms of Candida albicans. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-9-4-5-10-12(9)13-11(14(13,2)3)6-7-15(10)8-16-15/h9-13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGWKKLDFXNBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC24CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40916691 | |
| Record name | 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94020-95-8, 85710-39-0 | |
| Record name | Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2′-oxirane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94020-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decahydro-1,1,7-trimethylspiro(4H-cycloprop(e)azulene-4,2'-oxirane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094020958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40916691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Aromadendrene epoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Natural Distribution of Aromadendrene Oxide 2
Isolation and Identification from Botanical Sources
Aromadendrene (B190605) oxide 2 has been isolated and identified from a diverse range of botanical sources. The application of techniques such as gas chromatography-mass spectrometry (GC-MS) has been crucial in determining its presence and concentration in the essential oils of these plants.
Aromadendrene oxide 2 has been reported in several plant families, including Asteraceae, Rutaceae, Cleomaceae, Verbenaceae, and Myrtaceae. Below is a summary of its occurrence in some specific genera.
Interactive Data Table: Occurrence of this compound in Various Plant Genera
| Plant Genus | Plant Species | Family | Part of Plant | Concentration (%) in Essential Oil |
| Pluchea | Pluchea dioscoridis | Asteraceae | Above-ground parts | 8.81 acs.orgnih.gov |
| Pamburus | Pamburus missionis | Rutaceae | Not specified | Component of essential oil mdpi.com |
| Cleome | Cleome amblyocarpa | Cleomaceae | Not specified | Present |
| Lippia | Lippia alba | Verbenaceae | Leaves | Present |
| Decaspermum | Decaspermum parviflorum | Myrtaceae | Flower and Fruit | 1.05–1.65 nih.govrsc.org |
| Humulus | Humulus lupulus | Cannabaceae | Cones | Constituent of hops researchgate.net |
Humulus : this compound is a known constituent of hops (Humulus lupulus), a plant widely used in the brewing industry. researchgate.net While its presence is noted, specific quantitative data on its concentration in the essential oils of various hop cultivars is not extensively detailed in the readily available literature. The complex chemical profile of hop essential oil is known to vary significantly between different varieties. academicjournals.orgnih.gov
Pamburus : This compound has been identified as a component of the essential oil of Pamburus missionis, a plant belonging to the Rutaceae family. mdpi.com
Cleome : this compound has been detected in the essential oil of Cleome amblyocarpa. mdpi.com The essential oil of this plant is rich in sesquiterpenes, with oxygenated sesquiterpenes being major constituents. mdpi.com
Pluchea : In a study on the essential oil of Pluchea dioscoridis, this compound was found to be a significant component, constituting 8.81% of the total oil from the above-ground parts of the plant. acs.orgnih.gov Other species within the Pluchea genus are also known to be rich in sesquiterpenes. mdpi.comsemanticscholar.orgnih.gov
Lippia : The genus Lippia is known for its aromatic essential oils with diverse chemical compositions. While specific quantitative data for this compound is not consistently reported across all Lippia species, its presence has been noted in the essential oil of Lippia alba. nih.govnih.gov The chemical profile of Lippia essential oils is known to exhibit significant chemotypic variation. nih.govscielo.sa.crscielo.sa.cr
Decaspermum : In Decaspermum parviflorum, this compound has been identified in the essential oils of both the flower and the fruit, with concentrations ranging from 1.05% to 1.65%. nih.govrsc.org
The concentration of this compound in essential oils is not static and can be influenced by several factors, leading to quantitative and chemotypic variations.
Biosynthetic Origin in Microorganisms and Other Organisms
The biosynthesis of terpenoids, including sesquiterpenes like this compound, is not limited to the plant kingdom. Microorganisms and marine organisms are also known to produce a vast array of these compounds.
While the direct biosynthesis of this compound by fungi or bacteria has not been definitively established in the reviewed literature, there is substantial evidence for the production of related sesquiterpenoids by these microorganisms.
Fungi: Fungi, particularly those of the Basidiomycota phylum, are known to produce a wide variety of sesquiterpenes. mdpi.comresearchgate.net The biosynthesis of sesquiterpenes in fungi proceeds through the mevalonate (B85504) pathway, leading to the formation of farnesyl pyrophosphate (FPP), which is the precursor to all sesquiterpenoids. nih.govnih.gov While specific studies detailing the enzymatic steps leading to this compound in fungi are not readily available, the presence of diverse sesquiterpene synthases in these organisms suggests the potential for such biosynthetic pathways. mdpi.com
Bacteria (Streptomyces): The genus Streptomyces is renowned for its ability to produce a vast array of secondary metabolites, including terpenoids. nih.govrsc.orgmdpi.combeilstein-journals.org Genomic studies have revealed the widespread presence of terpene synthase genes in Streptomyces species. beilstein-journals.org These bacteria utilize the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the biosynthesis of the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov While research has focused on the biosynthesis of other terpenes like geosmin (B144297) and 2-methylisoborneol (B1147454) in Streptomyces, the genetic machinery for producing a wide range of sesquiterpenes is present. acs.org However, direct evidence for the production of this compound by Streptomyces is currently lacking in the scientific literature.
The marine environment is a rich source of unique and structurally diverse natural products, including a plethora of sesquiterpenoids.
Marine Invertebrates and Algae: Marine organisms such as sponges and algae are known to produce a vast number of sesquiterpenes with various carbon skeletons. nih.govnih.gov Brown algae (Phaeophyceae), for instance, are a significant source of monocyclic, bicyclic, and tricyclic sesquiterpenes. nih.gov Similarly, marine sponges are well-known for their complex secondary metabolites, including various sesquiterpenoids. semanticscholar.org However, a specific report on the isolation of this compound from these marine organisms was not found in the reviewed literature. It is worth noting that in some cases, the true producers of these compounds found in marine invertebrates are symbiotic microorganisms. nih.gov
Marine Microorganisms: Marine-derived fungi, such as those from the genus Aspergillus, have been found to produce a significant number of sesquiterpenoids with diverse biological activities. nih.govresearchgate.net These fungi are often isolated from marine sponges, algae, and sediments. nih.govresearchgate.net Despite the rich chemical diversity of sesquiterpenoids from marine microorganisms, the presence of this compound has not been specifically reported.
Biosynthesis and Metabolic Pathways of Aromadendrene Oxide 2
General Sesquiterpenoid Biosynthesis Precursors
The fundamental building blocks for all terpenoids, including aromadendrene-type sesquiterpenes, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In higher plants, these C5 units are synthesized through two independent pathways that are localized in different cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. mdpi.comrsc.org
The MVA pathway, which occurs in the cytoplasm, is traditionally considered the primary source of precursors for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30). rsc.orgresearchgate.net This pathway begins with the condensation of three molecules of acetyl-CoA to form mevalonate, which is subsequently converted to IPP. mdpi.comrsc.org The MVA pathway is generally involved in supplying precursors for the biosynthesis of sesquiterpenes, triterpenes, and sterols. rsc.org For aromadendrene-type sesquiterpenes, the MVA pathway is a key contributor to the pool of IPP required for their synthesis. nih.gov
Located in the plastids, the MEP pathway synthesizes IPP and DMAPP from pyruvate and glyceraldehyde 3-phosphate. mdpi.comrsc.org This pathway is typically responsible for producing the precursors for hemiterpenes (C5), monoterpenes (C10), and diterpenes (C20). rsc.org However, evidence indicates there is metabolic cross-talk between the MVA and MEP pathways, with isoprenoid intermediates being transported between the plastids and the cytosol. pnas.org In some cases, the MEP pathway has been shown to provide precursors for cytosolic sesquiterpene biosynthesis. pnas.org Thus, both pathways are involved in producing the essential IPP and DMAPP units that ultimately form the skeleton of aromadendrene-type sesquiterpenes. nih.govmdpi.com
| Pathway | Cellular Location | Starting Materials | Primary Products |
| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Sesquiterpenes, Triterpenes, Sterols |
| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde 3-phosphate | Monoterpenes, Diterpenes, Carotenoids |
Enzymatic Catalysis in Aromadendrene (B190605) Backbone Formation
The formation of the characteristic tricyclic aromadendrane skeleton is an intricate process catalyzed by specific enzymes that assemble the C5 precursors and guide a complex cyclization cascade.
The C5 units, IPP and DMAPP, from the MVA and/or MEP pathways are condensed by a farnesyl pyrophosphate synthase (FPPS) to form the C15 compound, farnesyl pyrophosphate (FPP). mdpi.comwikipedia.orgresearchgate.net FPP is the universal linear precursor for all sesquiterpenes. wikipedia.orgbrainkart.com The immense diversity of sesquiterpene structures arises from the activity of a large family of enzymes known as sesquiterpene synthases (STSs). mdpi.comnih.gov These enzymes catalyze the ionization of FPP, which involves the removal of the diphosphate group to generate a farnesyl carbocation. researchgate.netresearchgate.net This highly reactive intermediate then undergoes a series of intramolecular cyclizations and rearrangements, guided by the specific STS, to form a stable cyclic olefin or alcohol product, creating the foundational carbon skeleton of the sesquiterpenoid. researchgate.netresearchgate.net The formation of the aromadendrene-type skeleton occurs when FPP is used as the substrate under the catalysis of specific STSs. nih.gov
The specific STSs responsible for creating the aromadendrane skeleton are critical for the biosynthesis of compounds like aromadendrene oxide 2. While the majority of synthases involved in the specific synthesis of aromadendrene-type sesquiterpenes have not yet been documented, several key enzymes that produce related structures have been identified. nih.gov These enzymes are crucial as they create the core structure that is later modified to yield the final products.
Currently reported STSs that produce compounds with an aromadendrane-type skeleton include:
Viridiflorol synthase
Viridiflorene synthase
α-Gurjunene synthase nih.gov
Research has also identified other STSs that can produce aromadendrene-type sesquiterpenes as byproducts. nih.gov For example, a novel STS, JeSTS4, was discovered from Jungermannia exsertifolia during an investigation into bicyclogermacrene synthase, which is considered a potential intermediate in the synthesis of some aromadendrene-type sesquiterpenes. mdpi.com
| Identified Sesquiterpene Synthase | Product Type | Source Organism (Example) |
| Viridiflorol synthase | Aromadendrane | Not specified in sources |
| Viridiflorene synthase | Aromadendrane | Not specified in sources |
| α-Gurjunene synthase | Aromadendrane | Not specified in sources |
| JeSTS4 | Aromadendrane (among others) | Jungermannia exsertifolia mdpi.com |
Post-Cyclization Oxygenation and Tailoring Reactions
The formation of this compound does not end with the creation of the aromadendrane carbon backbone by an STS. The initial cyclic product serves as a scaffold for further structural diversification through the action of "tailoring" enzymes. nih.gov To produce this compound, the aromadendrene hydrocarbon precursor must undergo an oxygenation reaction to introduce the epoxide (oxirane) functional group. hmdb.ca
These post-cyclization modifications are typically catalyzed by cytochrome P450 monooxygenases (P450s) and other enzyme classes like reductases or dehydrogenases. nih.govmdpi.com P450s are a large family of enzymes that play a crucial role in the oxidation of various substrates in secondary metabolism. In this context, a specific P450 would catalyze the epoxidation of a double bond within the aromadendrene skeleton to form the final this compound product. While this general mechanism is well-established for terpenoid biosynthesis, the specific P450 enzyme responsible for the conversion of an aromadendrene precursor into this compound has not yet been identified and characterized. nih.govmdpi.com
Cytochrome P450 Monooxygenase-Mediated Epoxidation
The conversion of an aromadendrene precursor to this compound is accomplished through an epoxidation reaction, a process frequently mediated by cytochrome P450 monooxygenases (CYPs). nih.gov CYPs are a large and diverse group of heme-thiolate enzymes known for their ability to catalyze the regio- and stereospecific oxidation of a wide variety of substrates. nih.govnih.gov
The catalytic cycle of a CYP enzyme involves the activation of molecular oxygen. nih.gov The iron atom within the heme prosthetic group accepts electrons, typically from an NADPH-dependent reductase, to activate O2. This leads to the formation of a highly reactive ferryl-oxo intermediate (Compound I), which is the primary oxidizing agent. nih.gov This powerful intermediate can then abstract a hydrogen atom from a C-H bond in the substrate, leading to hydroxylation, or it can directly attack a double bond, resulting in the formation of an epoxide ring. nih.govnih.govmdpi.com In the biosynthesis of this compound, a specific CYP enzyme recognizes the aromadendrene scaffold and facilitates the transfer of an oxygen atom to one of the double bonds in the molecule, yielding the corresponding epoxide.
The general mechanism for CYP-mediated epoxidation can be summarized as follows:
Substrate Binding: The aromadendrene precursor binds to the active site of the specific CYP enzyme.
Electron Transfer: The heme iron is reduced from Fe³⁺ to Fe²⁺ by an electron from a reductase partner.
Oxygen Binding: Molecular oxygen (O₂) binds to the reduced heme iron.
Second Electron Transfer and O-O Bond Cleavage: A second electron is transferred, leading to the cleavage of the O-O bond and the formation of the highly reactive ferryl-oxo species.
Epoxidation: The ferryl-oxo intermediate attacks a double bond on the aromadendrene substrate, forming the epoxide ring of this compound and releasing a molecule of water. nih.gov
Other Enzymatic Modifications (e.g., Hydroxylation, Isomerization)
Beyond epoxidation, the aromadendrane skeleton can undergo various other enzymatic modifications, leading to a wide array of structurally diverse sesquiterpenoids. These modifications are also frequently catalyzed by cytochrome P450 monooxygenases or other classes of tailoring enzymes. nih.gov
Hydroxylation: This is a common modification in terpenoid biosynthesis, where a hydroxyl (-OH) group is introduced at a specific position on the molecule. nih.govresearchgate.net This reaction is a hallmark of CYP enzymes and significantly increases the polarity of the compound. nih.govnih.gov For instance, studies on related aromadendrane derivatives have shown that microorganisms like Mucor plumbeus are capable of efficiently hydroxylating the aromadendrane skeleton at specific carbon positions. rsc.org This process adds to the chemical diversity of compounds that can be derived from the basic aromadendrene structure.
Isomerization: Enzymes can also catalyze the rearrangement of the molecular structure, leading to various isomers. While specific isomerases for this compound are not well-documented, isomerization is a known enzymatic process in the broader context of terpenoid biosynthesis. Such rearrangements can affect the stereochemistry or the connectivity of the carbon skeleton, giving rise to compounds with different physical properties and biological activities.
Genetic and Transcriptomic Insights into this compound Biosynthesis
Understanding the genetic basis of this compound production is crucial for its potential biotechnological applications. This involves identifying the genes encoding the biosynthetic enzymes and understanding how their expression is regulated.
Gene Expression Analysis in Producing Organisms
Transcriptomic analysis, which involves sequencing the complete set of RNA transcripts in a cell or organism, is a powerful tool for discovering genes involved in specific metabolic pathways. genbreedpublisher.comresearchgate.netnih.gov By comparing the transcriptomes of an organism under conditions where this compound is produced versus conditions where it is not, researchers can identify differentially expressed genes (DEGs). nih.gov
Genes encoding sesquiterpene synthases, cytochrome P450 monooxygenases, and other modifying enzymes that show significantly higher expression levels during product formation are considered strong candidates for being part of the biosynthetic pathway. frontiersin.orgmdpi.com For example, studies on various plants have successfully used integrated metabolome and transcriptome analysis to identify key enzyme genes, such as terpene synthases (TPS) and CYPs, whose expression levels correlate with the accumulation of specific sesquiterpenoids. genbreedpublisher.comfrontiersin.org This approach allows for the pinpointing of specific genes from large enzyme families that are responsible for the synthesis of a particular compound. The expression of these genes can be influenced by various factors, including developmental stage, tissue type, and environmental stimuli like elicitors. genbreedpublisher.comresearchgate.netmdpi.comnih.gov
| Analytical Technique | Application in Biosynthesis Research | Key Findings |
| Transcriptome Sequencing (RNA-Seq) | Identification of genes involved in sesquiterpenoid biosynthesis. | Correlates gene expression levels with the accumulation of specific compounds, identifying candidate genes (e.g., TPS, CYPs). genbreedpublisher.comnih.govfrontiersin.org |
| Differential Expression Analysis | Comparison of gene expression under different conditions (e.g., producing vs. non-producing). | Pinpoints specific genes that are up-regulated during the production of the target molecule. nih.gov |
| Quantitative PCR (qPCR) | Validation of candidate gene expression levels found in transcriptomic data. | Confirms the involvement of specific genes in the biosynthetic pathway. |
Regulatory Elements of Biosynthetic Gene Clusters
In many microorganisms and some plants, the genes responsible for the biosynthesis of a specific secondary metabolite are often physically clustered together on the chromosome. nih.gov These are known as biosynthetic gene clusters (BGCs). A typical BGC contains the core synthase gene (like an STS), genes for tailoring enzymes (like CYPs), and often includes genes for transport and regulation. nih.govnih.govresearchgate.net
The expression of genes within a BGC is often coordinately regulated, meaning they are turned on or off together. This is controlled by regulatory elements, such as promoter regions located upstream of the genes, and transcription factor proteins that bind to these promoters to initiate or suppress gene expression. Identifying these BGCs and their regulatory elements is key to understanding how an organism controls the production of a compound like this compound. The discovery of these clusters can be facilitated by genome mining, where computational tools are used to search for characteristic combinations of genes, such as a terpene synthase gene located near one or more CYP genes. nih.gov
Chemoenzymatic and Synthetic Biology Approaches for this compound Production
The low abundance of many natural products, including this compound, in their native sources has driven the development of alternative production strategies. Chemoenzymatic synthesis and synthetic biology offer promising avenues for sustainable and scalable production. nih.govnih.gov
Heterologous Expression in Microbial Hosts
A cornerstone of synthetic biology is heterologous expression, which involves transferring the genetic blueprint for a biosynthetic pathway from the native organism into a well-characterized microbial host. nih.govrsc.org The most commonly used hosts for this purpose are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.gov These microbes are genetically tractable, grow rapidly on simple media, and have well-understood metabolisms, making them ideal "cell factories". nih.gov
The process for heterologous production of this compound would typically involve:
Gene Identification: Identifying the genes for the specific aromadendrene synthase and the CYP450 monooxygenase responsible for epoxidation from the native producer.
Gene Cloning and Vector Construction: Cloning these genes into an expression vector that can be introduced into the microbial host.
Host Engineering: Introducing the expression vector into the host organism (E. coli or yeast). Often, the host's native metabolism is also engineered to increase the supply of the FPP precursor, thereby channeling more metabolic resources towards the desired product. mdpi.com
Fermentation and Product Recovery: Cultivating the engineered microbes in a fermenter under optimized conditions to produce the compound, which is then extracted and purified.
This approach has been successfully used for numerous terpenoid compounds and represents a powerful strategy for producing this compound in commercially viable quantities. nih.govmdpi.com
| Microbial Host | Advantages for Heterologous Expression | Relevant Engineering Strategies |
| Escherichia coli | Rapid growth, well-established genetic tools, high product titers achievable. nih.govmdpi.com | Engineering of the mevalonate (MVA) or MEP pathway to increase FPP precursor supply. mdpi.com |
| Saccharomyces cerevisiae | Eukaryotic system (beneficial for expressing eukaryotic enzymes like CYPs), generally regarded as safe (GRAS) status. nih.gov | Similar to E. coli, enhancement of the native MVA pathway to boost FPP availability. |
Pathway Engineering and Optimization Strategies
The microbial biosynthesis of this compound is a two-step metabolic process. First, a sesquiterpene synthase (STS) cyclizes the universal C15 precursor, farnesyl pyrophosphate (FPP), to form the aromadendrene hydrocarbon skeleton. Second, a cytochrome P450 monooxygenase (P450) catalyzes the regio- and stereoselective epoxidation of the aromadendrene backbone to yield the final oxide product. Engineering a microbial host for efficient production, therefore, requires a multi-level optimization of both the upstream precursor supply pathways and the downstream tailoring enzymes.
While specific research detailing the complete pathway engineering for this compound is limited, extensive work on the closely related aromadendrene-type sesquiterpene, viridiflorol, in Escherichia coli provides a powerful blueprint for engineering the production of the aromadendrene scaffold. nih.govresearchgate.net Subsequent production of the oxide would then depend on the co-expression and optimization of a suitable P450 enzyme system.
Key strategies for engineering and optimizing this biosynthetic pathway are focused on several critical areas: enhancing the precursor (FPP) pool, optimizing the expression and activity of the sesquiterpene synthase, and engineering the P450 system for efficient and specific epoxidation.
Enhancing Precursor Supply: The intracellular concentration of FPP is a major limiting factor in sesquiterpenoid production. Most metabolic engineering efforts begin by augmenting the native pathways that produce FPP. In hosts like E. coli, this involves engineering the methylerythritol phosphate (MEP) pathway, while in yeast, the mevalonate (MVA) pathway is the target. A common and highly effective strategy is to introduce a heterologous MVA pathway into E. coli, which is often more efficient for FPP production. nih.govresearchgate.net
Key optimization targets in the MVA pathway include:
Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes such as HMG-CoA reductase (HMGR) and FPP synthase (FPPS) can significantly boost the metabolic flux towards FPP.
Balancing Pathway Gene Expression: The expression levels of all genes in the biosynthetic pathway must be carefully balanced. This is often achieved through promoter engineering and the use of ribosomal binding site (RBS) libraries to fine-tune the transcription and translation rates of each enzyme, ensuring a smooth metabolic flow without the accumulation of toxic intermediates. nih.gov
Host Strain Engineering: Using auxotrophic strains, which have a specific gene essential for survival removed from the chromosome and placed on the expression plasmid, can ensure plasmid stability without the need for antibiotics. researchgate.net
Optimization of Sesquiterpene Synthase: The choice and performance of the sesquiterpene synthase are critical for producing the correct hydrocarbon skeleton. For aromadendrene-type sesquiterpenes, enzymes like viridiflorol synthase are utilized. nih.gov Optimization strategies include:
Enzyme Selection and Engineering: Sourcing synthases from various organisms can yield enzymes with higher activity or stability. Furthermore, enzyme engineering can be employed to improve catalytic efficiency (kcat/Km) and reduce the formation of unwanted byproducts. nih.gov
Codon Optimization: Adapting the gene sequence of the synthase for optimal expression in the chosen microbial host (e.g., E. coli or Saccharomyces cerevisiae) is a standard and essential step.
A systematic approach combining these strategies has led to remarkable success in the production of viridiflorol, a structural isomer of aromadendrene. In an engineered auxotrophic E. coli strain, a combination of promoter and RBS engineering, along with enzyme and strain optimization, resulted in a production titer of 25.7 g/L. nih.gov
| Engineering Strategy | Target | Modification Details | Objective |
|---|---|---|---|
| Pathway Engineering | FPP Precursor Supply | Heterologous expression of the S. cerevisiae mevalonate (MVA) pathway. | Increase the intracellular pool of FPP, the direct precursor for sesquiterpene synthesis. |
| Transcription Engineering | MVA Pathway Genes & Viridiflorol Synthase | Systematic tuning of gene expression using a library of promoters with varying strengths. | Balance metabolic flux and avoid accumulation of toxic intermediates or placing excessive metabolic burden on the host. |
| Translation Engineering | MVA Pathway Genes & Viridiflorol Synthase | Optimization of translation initiation rates using a library of ribosomal binding sites (RBS). | Fine-tune protein expression levels to maximize pathway efficiency. |
| Enzyme Engineering | Viridiflorol Synthase | Selection and optimization of the synthase enzyme for high activity and stability. | Ensure efficient conversion of FPP to the viridiflorol scaffold. |
| Host Strain Engineering | E. coli Chromosome | Use of an auxotrophic strain to ensure plasmid maintenance without antibiotics. | Improve process stability and reduce fermentation costs for industrial-scale production. |
Engineering the Cytochrome P450 Oxidation Step: The final step in producing this compound is the epoxidation of the aromadendrene molecule, a reaction catalyzed by a P450 monooxygenase. This step presents a significant engineering challenge, as P450s are complex, membrane-associated proteins that require a redox partner (a cytochrome P450 reductase, or CPR) to transfer electrons from NAD(P)H. nih.gov
Strategies for optimizing this oxidative conversion include:
P450 and Reductase Selection: Identifying a suitable P450 with native or promiscuous activity towards aromadendrene is the first step. Co-expression with its cognate CPR, or a suitable partner from another organism, is necessary for functionality. nih.gov
Protein Engineering: Wild-type P450 enzymes often suffer from low activity, poor coupling efficiency (where electrons are wasted in non-productive cycles), and limited substrate specificity. mdpi.com Directed evolution and site-directed mutagenesis are powerful tools used to engineer P450s with improved characteristics for a specific substrate like aromadendrene. nih.gov
Subcellular Compartmentalization: In eukaryotic hosts like S. cerevisiae, targeting the biosynthetic pathway enzymes to specific organelles, such as the mitochondria or endoplasmic reticulum, can increase local substrate concentrations and isolate the pathway from competing metabolic reactions.
| Strategy | Objective | Common Approaches | Example Application |
|---|---|---|---|
| Directed Evolution | Improve catalytic efficiency, alter substrate specificity, enhance stability. | Error-prone PCR, DNA shuffling to create large mutant libraries, followed by high-throughput screening. | Engineering P450BM3 to oxidize non-native substrates like (+)-valencene to (+)-nootkatone. nih.gov |
| Rational Design / Site-Directed Mutagenesis | Modify the active site to better accommodate a target substrate or alter regioselectivity. | Mutating specific amino acid residues based on protein structure and substrate docking simulations. | Mutating active site residues in CYP3A4 to enhance peroxide-supported oxidation of various substrates. nih.gov |
| Redox Partner Optimization | Enhance electron transfer from NAD(P)H to the P450 heme center. | Screening different CPRs, creating P450-CPR fusion proteins, optimizing the P450:CPR expression ratio. | Improving artemisinic acid production by co-expressing the P450 (CYP71AV1) with its cognate reductase (CPR1). nih.gov |
| Host & Fermentation Optimization | Improve P450 functional expression and overall productivity. | Optimizing codon usage, media composition, temperature, and inducer concentration. | Enhancing flavonoid production in E. coli through process optimization. |
By combining the high-titer production of the aromadendrene scaffold with an efficiently engineered P450 epoxidation system, the de novo biosynthesis of this compound in a microbial host becomes a feasible objective for industrial applications.
Chemical Synthesis and Structural Modification of Aromadendrene Oxide 2
Total and Semisynthesis of the Aromadendrene (B190605) Core Structure
The construction of the aromadendrene skeleton, the foundational framework of aromadendrene oxide 2, has been approached through both total synthesis from simple starting materials and semisynthesis from readily available natural products.
The landmark total synthesis of (-)-aromadendrene was achieved by Büchi and his collaborators. mdpi.comnih.gov This seminal work established the absolute configuration of the molecule and provided a blueprint for the de novo construction of this complex sesquiterpene. While the full, detailed reaction scheme is extensive, key steps involved the masterful application of classical organic reactions to assemble the tricyclic core with the correct stereochemistry.
A more practical and widely utilized approach to access the aromadendrene skeleton is through semisynthesis, primarily leveraging the natural abundance of (+)-aromadendrene. nih.govwur.nl This sesquiterpene is a major constituent of the essential oil of Eucalyptus species, making it an inexpensive and renewable chiral starting material. nih.gov The general strategy involves the isolation of (+)-aromadendrene from eucalyptus oil, followed by chemical modifications to introduce desired functionalities or to serve as a precursor for other aromadendrane-type sesquiterpenes. This approach significantly reduces the number of synthetic steps compared to a total synthesis, making it an attractive route for the preparation of various aromadendrene derivatives.
One common semisynthetic strategy involves the ozonolysis of the exocyclic double bond of (+)-aromadendrene to yield apoaromadendrone. This ketone can then be subjected to a variety of transformations to access a range of aromadendrane derivatives. wur.nl
Stereoselective Synthesis of this compound and Its Diastereomers
The conversion of the aromadendrene core to this compound requires the stereoselective epoxidation of the endocyclic double bond. The facial selectivity of this reaction is crucial in determining the final stereochemistry of the epoxide ring.
The epoxidation of alkenes is a well-established transformation in organic synthesis, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly employed reagent. nii.ac.jp The stereochemical outcome of the epoxidation of aromadendrene is dictated by the steric environment of the double bond. The approach of the oxidizing agent is generally directed to the less hindered face of the molecule, leading to the formation of a specific diastereomer. In the case of (+)-aromadendrene, the attack of m-CPBA is expected to occur from the less sterically encumbered α-face, leading to the formation of this compound.
The synthesis of diastereomers of this compound, such as alloaromadendrene (B1252756) oxide, can be achieved by starting from the corresponding diastereomeric olefin, alloaromadendrene. nist.govnist.gov Alloaromadendrene, which possesses a different stereochemical arrangement at the ring junction, will present a different steric bias to the epoxidizing agent, resulting in the formation of alloaromadendrene oxide. The synthesis and characterization of these diastereomers are important for structure-activity relationship studies.
| Starting Material | Epoxidizing Agent | Major Product |
| (+)-Aromadendrene | m-CPBA | This compound |
| Alloaromadendrene | m-CPBA | Alloaromadendrene oxide |
Derivatization Strategies for Analogues and Probes
The development of derivatives of this compound is a key strategy for exploring its biological potential and for creating molecular probes to investigate its mechanism of action. These strategies involve the targeted functionalization of the molecule and the design of novel structures based on the this compound scaffold.
Targeted Functionalization and Chemical Transformations
The epoxide moiety in this compound is a key functional group that can be exploited for further chemical transformations. Epoxides are susceptible to ring-opening reactions with a variety of nucleophiles under both acidic and basic conditions. This reactivity allows for the introduction of diverse functional groups at specific positions on the aromadendrene skeleton.
For instance, the acid-catalyzed ring-opening of the epoxide with water would lead to the formation of a diol. Alternatively, reaction with alcohols would yield alkoxy-alcohols, and reaction with amines would produce amino-alcohols. The regioselectivity of the ring-opening is influenced by the reaction conditions and the nature of the nucleophile. These transformations can be used to generate a library of this compound derivatives with modified polarity and hydrogen-bonding capabilities, which can be valuable for probing interactions with biological targets.
Furthermore, other parts of the molecule can also be targeted for functionalization. For example, while the cyclopropane (B1198618) ring is generally stable, it can undergo rearrangements under certain conditions, offering another avenue for structural diversification. wur.nl
Design and Synthesis of Novel this compound Derivatives
The design of novel derivatives of this compound is guided by the desire to enhance its biological activity, improve its pharmacokinetic properties, or introduce functionalities for specific applications, such as fluorescent tags or affinity labels for use as biological probes. nih.gov
One approach involves the synthesis of analogues with modified substitution patterns on the tricyclic core. For example, the introduction of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and influence its biological activity. The synthesis of these novel derivatives would typically involve multi-step synthetic sequences, potentially starting from a common intermediate derived from (+)-aromadendrene.
Advanced Analytical Methodologies for Aromadendrene Oxide 2 Research
Chromatographic Techniques for Isolation and Purity Assessment
Chromatography is fundamental to the study of natural products, enabling the separation of individual components from complex matrices. For a volatile sesquiterpene oxide like Aromadendrene (B190605) oxide 2, gas chromatography is the predominant technique for both qualitative and quantitative assessment.
Gas chromatography coupled with mass spectrometry (GC-MS) is the primary and most powerful tool for the analysis of Aromadendrene oxide 2. edu.krd This technique is ideally suited for volatile compounds and allows for their separation and identification, even when present in trace amounts within essential oils. researchgate.net The identification is typically confirmed by comparing the mass spectrum of the unknown peak with reference spectra from databases, such as the National Institute of Standards and Technology (NIST), and by comparing its calculated retention index (RI) with published values. nih.gov
The retention index is a critical parameter that helps to identify a compound by normalizing its retention time relative to a series of n-alkane standards. This value is dependent on the type of stationary phase used in the GC column (i.e., its polarity). For this compound, experimental retention indices have been determined on different types of capillary columns, which is essential for its unambiguous identification in complex mixtures. nist.gov
| Column Type | Active Phase | Retention Index (I) |
|---|---|---|
| Capillary | CP Sil 8 CB (non-polar) | 1678 |
| Capillary | DB-5 (non-polar) | 1678 |
| Capillary | HP-5MS (non-polar) | 1706 |
| Capillary | (Polar) | 2299 |
Data sourced from the NIST WebBook for Aromadendrene oxide-(2) and its stereoisomer Aromadendrene oxide II, demonstrating typical values for this class of compound. nist.govnist.gov
While High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of many non-volatile natural products, a review of the scientific literature reveals no specific, validated HPLC methods developed for the quantitative analysis of this compound. The compound's volatility and non-polar nature make it more amenable to analysis by GC-based methods.
Advanced Spectroscopic Characterization for Mechanistic Studies
Spectroscopy provides indispensable information about the molecular structure and dynamics of a compound. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the identity established by chromatography and to provide deeper insights into the molecule's conformation and fragmentation behavior.
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and conformation of organic molecules in solution. sigmaaldrich.com However, there are no specific studies in the published scientific literature detailing the conformational analysis or intermolecular interactions of this compound using advanced NMR techniques. While spectral data for related parent compounds like (+)-aromadendrene have been assigned, a detailed conformational investigation of the epoxide derivative is not available.
Mass spectrometry, particularly the data generated from the mass detector in a GC-MS system, is crucial for the structural confirmation of this compound. The electron ionization (EI) mass spectrum provides a distinct fragmentation pattern, or "fingerprint," for the molecule. nist.gov The NIST database includes a reference mass spectrum for Aromadendrene oxide-(2), which is characterized by its molecular ion peak (M+) and several key fragment ions. nist.gov
The key mass-to-charge ratios (m/z) and their relative intensities from the electron ionization mass spectrum of Aromadendrene oxide-(2) are presented below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
|---|---|
| 41 | 100.0 |
| 91 | 85.9 |
| 105 | 79.4 |
| 79 | 72.5 |
| 55 | 67.2 |
| 67 | 66.4 |
| 205 | 57.3 |
| 220 (M+) | 23.5 |
Data represents the most abundant peaks from the NIST reference mass spectrum for Aromadendrene oxide-(2). nist.gov
Despite the availability of this reference spectrum, detailed mechanistic studies on the fragmentation pathways have not been published. Furthermore, there is no available research on the use of mass spectrometry for the metabolite profiling of this compound in any biological system.
Quantitative Analysis in Complex Biological Matrices
The quantification of xenobiotics and their metabolites in complex biological matrices such as plasma, urine, or tissue is a critical aspect of pharmacokinetic and metabolic research. These analyses often require highly sensitive and selective methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). A thorough review of the scientific literature indicates that no methods have been developed or published for the quantitative analysis of this compound in any complex biological matrices.
Biological Activities and Molecular Mechanisms of Aromadendrene Oxide 2 Non Human Model Systems
Investigations into Cytotoxic and Apoptotic Effects of Aromadendrene (B190605) Oxide 2 (Non-Human Model Systems)
Aromadendrene oxide 2, an oxygenated sesquiterpene found in the essential oils of various plants, has been the subject of investigations for its potential anticancer activities. researchgate.net Research has focused on its ability to induce cytotoxicity and apoptosis in cancer cells, exploring the underlying molecular mechanisms through in vitro studies on non-human model systems, specifically cancer cell lines.
Induction of Programmed Cell Death Pathways in Cancer Cell Lines (e.g., A431, HaCaT, MCF-7)
This compound has demonstrated the ability to inhibit the growth and colony formation of human epidermoid carcinoma (A431) and precancerous keratinocyte (HaCaT) cells in a concentration-dependent manner. researchgate.net The primary mechanism of this anti-proliferative activity is the induction of apoptosis, or programmed cell death. researchgate.net Studies have shown that treatment with this compound leads to morphological changes characteristic of apoptosis, such as chromatin condensation and the externalization of phosphatidylserine (B164497) on the cell membrane. nih.gov While specific studies on breast cancer cell lines like MCF-7 are part of broader research into the apoptotic effects of natural compounds, the detailed mechanistic work on this compound has primarily utilized the A431 and HaCaT skin cell lines. researchgate.netnih.govnih.gov The compound's cytotoxic effects were observed in A431 cells with an IC50 value of 50 µM after 72 hours of incubation. researchgate.net
Table 1: Cytotoxic and Apoptotic Effects of this compound on Cancer Cell Lines
| Cell Line | Cell Type | Effect | Key Findings |
|---|---|---|---|
| A431 | Human Epidermoid Carcinoma | Cytotoxicity, Apoptosis, Cell Cycle Arrest | Inhibition of growth and colony formation; induction of apoptosis via ROS-mediated mitochondrial pathway. researchgate.netnih.gov |
| HaCaT | Precancerous Human Keratinocytes | Cytotoxicity, Apoptosis, Cell Cycle Arrest | Similar to A431 cells, demonstrated inhibition of growth and induction of programmed cell death. researchgate.netnih.gov |
Role of Reactive Oxygen Species (ROS) Generation and Oxidative Stress
A key mechanism in the apoptotic activity of this compound is the generation of intracellular reactive oxygen species (ROS). researchgate.netnih.gov Cancer cells typically have higher basal levels of ROS compared to normal cells, making them more susceptible to agents that further increase oxidative stress. nih.gov Treatment with this compound leads to a significant accumulation of ROS within A431 and HaCaT cells. researchgate.netnih.gov
The critical role of ROS in this process was confirmed by experiments where the apoptotic effect was blocked by the use of ROS inhibitors, such as N-acetyl cysteine. researchgate.netnih.gov This indicates that the generation of oxidative stress is a primary trigger for the subsequent events in the apoptotic cascade initiated by this compound. researchgate.net
Mitochondrial Pathway Disruption (e.g., Membrane Potential, Cytochrome c Release)
The accumulation of ROS induced by this compound directly impacts the integrity of the mitochondria, initiating the intrinsic pathway of apoptosis. researchgate.net A hallmark of this process is the disruption of the mitochondrial membrane potential (ΔΨm). researchgate.netnih.gov Studies have shown that treatment with the compound causes a significant loss of ΔΨm in cancer cells. researchgate.netnih.gov
The loss of mitochondrial membrane integrity leads to the release of pro-apoptotic factors from the mitochondria into the cytosol. nih.gov Specifically, this compound triggers the release of cytochrome c, a critical step in the activation of the downstream apoptotic machinery. researchgate.netnih.gov This release is a point of no return, committing the cell to apoptosis. mdpi.com
Modulation of Apoptotic Protein Expression (e.g., Bax, Bcl-2, Caspases, PARP)
The mitochondrial pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. mdpi.com this compound modulates the expression of these proteins, shifting the balance in favor of cell death. researchgate.net Specifically, it causes an increase in the Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane. researchgate.netnih.govnih.gov
The release of cytochrome c into the cytosol activates a cascade of cysteine proteases known as caspases. mdpi.com this compound treatment leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. researchgate.netnih.gov Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the dismantling of the cell. One such substrate is poly (ADP-ribose) polymerase (PARP); cleavage of PARP is a classic indicator of apoptosis and is observed in cells treated with this compound. researchgate.netnih.gov
Table 2: Modulation of Apoptotic Markers by this compound
| Apoptotic Marker | Effect | Pathway Involvement |
|---|---|---|
| ROS | Increased | Initiation of Oxidative Stress researchgate.netnih.gov |
| Mitochondrial Membrane Potential (ΔΨm) | Decreased | Mitochondrial Pathway Disruption researchgate.netnih.gov |
| Bax/Bcl-2 Ratio | Increased | Regulation of Mitochondrial Permeability researchgate.netnih.gov |
| Cytochrome c | Released from Mitochondria | Activation of Caspase Cascade researchgate.netnih.gov |
| Caspase-9 | Activated (Cleaved) | Intrinsic Pathway Initiator Caspase researchgate.netnih.gov |
| Caspase-3 | Activated (Cleaved) | Executioner Caspase researchgate.netnih.gov |
| PARP | Cleaved | DNA Repair Inhibition / Apoptosis Marker researchgate.netnih.gov |
Cell Cycle Arrest Mechanisms (e.g., G0/G1 phase)
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by causing cell cycle arrest. researchgate.net Flow cytometry analysis has revealed that the compound induces arrest at the G0/G1 phase of the cell cycle in both A431 and HaCaT cells. researchgate.netnih.gov This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division and growth. mdpi.com The G0/G1 arrest was found to be dependent on ROS generation, as treatment with N-acetyl cysteine significantly reversed this effect. researchgate.net
Synergistic Interactions with Other Natural Products in Bioactivity (e.g., β-caryophyllene, phytol)
The bioactivity of this compound can be enhanced when combined with other natural compounds. nih.gov Research into the components of Pamburus missionis essential oil has explored these interactions. nih.gov
Isobolographic analysis demonstrated a synergistic interaction between β-caryophyllene and this compound in inhibiting the growth of A431 and HaCaT cells. nih.gov This combination also worked synergistically to induce apoptosis through the same mechanisms as the individual compound, including ROS generation, disruption of mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and activation of caspases-3, -8, and -9. nih.gov
In contrast, the combination of this compound with phytol (B49457) exhibited an additive effect rather than a synergistic one. nih.gov These findings suggest that combining specific natural products can lead to enhanced therapeutic potential in targeting skin cancer cells. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| β-caryophyllene |
| Cytochrome c |
| N-acetyl cysteine |
Antimicrobial Efficacy
This compound is recognized as a biologically active component with antimicrobial properties. sigmaaldrich.com The broader class of tricyclic aromadendrene-type sesquiterpenes, to which this compound belongs, is known for a range of biological activities, including antibacterial effects. mdpi.comnih.gov
Antibacterial Spectrum and Modes of Action
While research specifically isolating the antibacterial effects of pure this compound is limited, studies on essential oils containing this compound provide insight into its potential. Essential oils rich in aromadendrene and its derivatives have demonstrated inhibitory activity against various bacteria. uad.ac.idthegoodscentscompany.com For instance, an essential oil from Eucalyptus globulus, containing aromadendrene as a major component, showed good inhibitory activity against all tested Gram-positive bacteria, with Streptococcus pyogenes being the most sensitive. uad.ac.id The precise mode of action for this compound has not been fully elucidated, but the antimicrobial activity of sesquiterpenoids often involves the disruption of bacterial cell membrane integrity.
Antifungal Properties and Biofilm Inhibition (e.g., Candida albicans)
Detailed studies focusing specifically on the antifungal activity and biofilm-inhibiting properties of isolated this compound against pathogens like Candida albicans are not extensively documented in the current scientific literature. Candida albicans is a notable opportunistic pathogen, particularly due to its capacity to form biofilms, which increases its resistance to antimicrobial agents. frontiersin.orgresearchgate.net While various plant essential oils have been investigated for their ability to inhibit Candida biofilms, specific data quantifying the efficacy of this compound in this regard remains an area for future research. nih.govcumhuriyet.edu.tr
Anti-inflammatory Properties and Immunomodulation
Aromadendrene-type sesquiterpenes are noted for their anti-inflammatory properties. mdpi.commdpi.com Research into essential oils rich in these compounds has provided evidence of significant anti-inflammatory action, pointing to the potential contribution of constituents like this compound.
Inhibition of Inflammatory Mediators (e.g., LOX, COX)
A key mechanism underlying the anti-inflammatory effects of many natural compounds is the inhibition of pro-inflammatory enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX). nih.govnih.govresearchgate.net These enzymes are crucial in the arachidonic acid pathway, leading to the production of inflammatory mediators like leukotrienes and prostaglandins. nih.gov
A study on the essential oil of Cleome amblyocarpa, which contains alloaromadendrene (B1252756) epoxide (an isomer of this compound), demonstrated significant inhibition of LOX, COX-1, and COX-2 enzymes. mdpi.com The potent inhibitory action on these key enzymes suggests a strong anti-inflammatory potential for the essential oil and its components. mdpi.com
| Enzyme | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ of Reference (µg/mL) |
|---|---|---|---|
| Lipoxygenase (LOX) | 1.67 | Ibuprofen | 1.53 |
| Cyclooxygenase-1 (COX-1) | 12.77 | Ibuprofen | 10.26 |
| Cyclooxygenase-2 (COX-2) | 13.43 | Ibuprofen | 12.71 |
Antioxidant Activities
The aromadendrene class of sesquiterpenoids is also associated with antioxidant activity. mdpi.comnih.gov Antioxidants function by neutralizing free radicals, unstable molecules that can cause cellular damage through oxidative stress. nih.govmdpi.com The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate the antioxidant potential of chemical compounds. nih.govresearchgate.netnih.gov
The essential oil of Cleome amblyocarpa, containing alloaromadendrene epoxide, exhibited strong antioxidant potential in a DPPH assay. The study determined its IC₅₀ value—the concentration required to scavenge 50% of DPPH radicals—and compared it to the standard antioxidant, ascorbic acid. mdpi.com
| Substance | IC₅₀ (mg/mL) |
|---|---|
| Cleome amblyocarpa Essential Oil | 4.52 |
| Ascorbic Acid (Standard) | 2.11 |
The results indicate that the essential oil possesses significant, though less potent, radical scavenging activity compared to ascorbic acid. mdpi.com This activity is attributed to the complex mixture of compounds in the oil, including its sesquiterpene components like alloaromadendrene epoxide. mdpi.com
Free Radical Scavenging Potency
While specific DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging data for isolated this compound is not extensively detailed in the available literature, studies on essential oils containing this compound provide insight into its potential contribution to antioxidant effects. For instance, organic extracts of Centaurea glaucum, which contain this compound, have been shown to possess scavenging properties against DPPH, hydrogen peroxide (H₂O₂), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radicals. frontiersin.org Similarly, the essential oil of Cleome amblyocarpa, which is rich in sesquiterpenes including the related compound alloaromadendrene epoxide, demonstrated significant antioxidant activity. nih.gov The DPPH scavenging activity of this essential oil was found to be dose-dependent, with a reported half-maximal inhibitory concentration (IC₅₀) value of 4.52 mg/mL, as compared to the ascorbic acid standard (IC₅₀ of 2.11 mg/mL). nih.gov
Furthermore, computational studies support the potential bioactivity of this molecule. A molecular docking analysis revealed that aromadendrene oxide-(2) exhibits a strong binding affinity with a score of -8.3 kcal/mol, suggesting its potential as a bioactive compound, though this relates to its broader potential and not specifically to free-radical scavenging. plantprotection.pl These findings collectively suggest that this compound likely contributes to the antioxidant capacity of the essential oils in which it is present. frontiersin.orgnih.gov
In Vivo Antioxidant Effects in Model Organisms (e.g., Caenorhabditis elegans)
Direct experimental research on the in vivo antioxidant effects of isolated this compound using the model organism Caenorhabditis elegans is limited in current scientific literature. However, studies on closely related aromadendrene-type sesquiterpenoids provide valuable insights into the potential activities of this compound class.
Caenorhabditis elegans is a well-established in vivo model for evaluating the biological effects of natural compounds, including their antioxidant and anti-aging properties. sigmaaldrich.comnih.gov Its genetic and physiological relevance, short lifespan, and well-characterized stress response pathways make it ideal for such research. nih.gov A study investigating the essential oil of Cinnamomum osmophloeum leaves demonstrated that the oil exerted in vivo antioxidant activities in C. elegans. researchgate.net Notably, the research identified that alloaromadendrene, a minor component and related aromadendrene sesquiterpene, played a key role in protecting the nematode against juglone-induced oxidative stress. researchgate.net
This research further revealed that alloaromadendrene not only protected against oxidative stress but also extended the lifespan of C. elegans. researchgate.net The underlying mechanism for these effects was shown to involve the DAF-16 transcription factor, a key regulator of longevity and stress resistance in the nematode, homologous to the FOXO transcription factors in humans. researchgate.net Although this study focused on alloaromadendrene rather than its epoxide derivative, the findings suggest that the aromadendrene skeletal structure is a promising candidate for exerting beneficial antioxidant effects in vivo, warranting future investigation into this compound using the C. elegans model.
Chemoecological Roles and Allelopathic Effects
Impact on Plant Growth and Seed Germination
This compound, as a component of essential oils, is implicated in allelopathic interactions, where one plant releases biochemicals that influence the germination and growth of neighboring plants. The essential oil of Cleome amblyocarpa, which contains the related compound alloaromadendrene epoxide (6.17%), has been shown to possess substantial allelopathic activity against the weed Dactyloctenium aegyptium (crowfoot grass). nih.gov
The inhibitory effects of the C. amblyocarpa essential oil were observed to be dose-dependent, significantly impacting seed germination as well as the subsequent development of seedling roots and shoots. nih.gov At a concentration of 100 µg/mL, the essential oil inhibited germination by over 70% and reduced seedling root and shoot growth by 75.88% and 61.87%, respectively. nih.gov The study determined the IC₅₀ values, which indicate that the root growth was more sensitive to the allelopathic effects of the essential oil than either germination or shoot growth. nih.gov
| Parameter | IC₅₀ (mg/L) |
|---|---|
| Seed Germination | 54.78 |
| Seedling Root Growth | 57.10 |
| Seedling Shoot Growth | 74.07 |
These findings highlight the potential of essential oils containing aromadendrene-type sesquiterpenoids to act as natural herbicides by disrupting the critical early life stages of competing plant species. nih.govnih.gov
Ecological Significance in Plant-Plant and Plant-Microbe Interactions
The chemoecological significance of this compound extends beyond plant-plant interactions to include plant-microbe interactions. Volatile terpenoids released by plants often serve as protective agents against pathogenic microorganisms. mdpi.com
The allelopathic effects described previously are a primary example of its role in plant-plant interactions, enabling a plant to chemically compete with and suppress the growth of nearby flora, thereby influencing the composition and structure of the local plant community. nih.gov
Insecticidal and Pest Management Potential
Repellent and Antifeedant Actions
This compound is a constituent of various plant essential oils that exhibit insecticidal, repellent, and antifeedant properties. mdpi.com The repellent and antifeedant actions of such secondary metabolites are a critical plant defense mechanism against herbivorous insects. frontiersin.org While studies focusing specifically on the isolated compound are scarce, the activity of essential oils containing this compound provides evidence of its potential role in pest management.
Larvicidal or Adulticidal Effects
Currently, there is a notable lack of specific research into the direct larvicidal or adulticidal activities of this compound. While the broader class of aromadendrene-type sesquiterpenes, to which this compound belongs, has been recognized for exhibiting a range of biological activities including insecticidal properties, specific data on the efficacy of this compound against the larval or adult stages of any insect species have not been detailed in the available scientific literature. mdpi.comnih.gov
Future research is required to investigate and establish whether this compound possesses any significant larvicidal or adulticidal effects, which could be of interest for the development of novel pest control agents.
Other Emerging Biological Activities (e.g., uterus-relaxant activity of related aromadendranes)
Recent scientific investigations have begun to explore other potential therapeutic applications of aromadendrane sesquiterpenes, including their effects on smooth muscle tissue. A significant study in this area has been the examination of the uterus-relaxant (spasmolytic) activity of a series of thirteen aromadendrane compounds in non-human model systems, specifically using isolated rat uterus rings. znaturforsch.comuaeh.edu.mx This research provides valuable insights into the structure-activity relationships within this class of compounds, although it is important to note that this compound was not among the compounds tested in this particular study.
The study was prompted by the initial finding that spathulenol (B192435), an aromadendrane sesquiterpene, effectively relaxes rat uterus rings. znaturforsch.com This led to a broader investigation of thirteen related aromadendranes to determine the structural features that contribute to this spasmolytic effect. The researchers evaluated the ability of these compounds to relax uterine tissue that had been pre-contracted. znaturforsch.com
The findings revealed that the presence and position of a hydroxyl group are critical for the relaxing activity. znaturforsch.com The hydroxylated compounds, spathulenol and globulol (B158503), demonstrated the most potent spasmolytic effects, both achieving 100% relaxation of the contracted tissue at a concentration of 30 µg/mL. znaturforsch.com Notably, globulol showed significantly higher potency at lower concentrations (97.9% relaxation at 10 µg/mL and 73.0% at 3 µg/mL) compared to spathulenol (75.7% at 10 µg/mL and 31.0% at 3 µg/mL). znaturforsch.com This suggests that a hydroxyl group at the C-10 position is more effective for inducing this relaxation than one at the C-4 position. znaturforsch.com
In contrast, the unsaturated aromadendrane compounds without a hydroxyl group, such as (+)-aromadendrene, alloaromadendrene, and α-gurjunene, exhibited very weak to no activity at lower concentrations. znaturforsch.com Even at the highest concentration tested (30 µg/mL), their relaxant effects were minimal compared to their hydroxylated counterparts. znaturforsch.com For instance, (+)-ledene showed the most significant effect among the unsaturated compounds, with only 20.8% relaxation at 30 µg/mL. znaturforsch.com
These results underscore the importance of specific structural moieties for the biological activity of aromadendranes and suggest a potential for these compounds as templates for the development of new tocolytic agents that could be used to manage preterm labor. The detailed structure-activity relationship data from this study are presented in the table below.
Uterus-Relaxant Activity of Various Aromadendrane Sesquiterpenes
| Compound | % Relaxation at 3 µg/mL | % Relaxation at 10 µg/mL | % Relaxation at 30 µg/mL |
|---|---|---|---|
| (+)-Aromadendrene | 0.0 ± 0.0 | 0.0 ± 0.0 | 7.9 ± 3.4 |
| Alloaromadendrene | 0.0 ± 0.0 | 0.0 ± 0.0 | 11.2 ± 2.6 |
| (+)-Ledene | 0.0 ± 0.0 | 10.1 ± 1.1 | 20.8 ± 1.8 |
| α-Gurjunene | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Spathulenol | 31.0 ± 4.2 | 75.7 ± 2.9 | 100.0 ± 0.0 |
| Globulol | 73.0 ± 5.0 | 97.9 ± 2.1 | 100.0 ± 0.0 |
Data sourced from Pérez-Hernández et al. (2009). znaturforsch.com
Structure Activity Relationship Sar Studies of Aromadendrene Oxide 2 and Analogues
Identification of Key Structural Features for Specific Bioactivities
The bioactivity of aromadendrene (B190605) oxide 2, particularly its anticancer properties, is intrinsically linked to its unique chemical structure. The core of this molecule is an aromadendrane skeleton, which features a fused tricyclic system composed of a five-membered, a seven-membered, and a three-membered (cyclopropane) ring. The presence of an epoxide ring is a critical determinant of its cytotoxic activity.
Research has shown that aromadendrene oxide 2 induces apoptosis (programmed cell death) in human epidermoid carcinoma cells. This process is mediated by the generation of reactive oxygen species (ROS) within the cancer cells, leading to mitochondrial dysfunction and ultimately, cell death. The epoxide functional group is believed to be a key player in this mechanism, likely through its ability to alkylate cellular macromolecules and induce oxidative stress.
A study investigating the cytotoxic effects of this compound on A431 human epidermoid cancer cells and precancerous HaCaT cells demonstrated its concentration-dependent inhibitory effects on cell growth and colony formation. These findings underscore the importance of the intact aromadendrane skeleton with the epoxide moiety for this specific bioactivity.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Exposure Time (h) |
| A431 (Epidermoid Carcinoma) | 50 | 72 |
| HaCaT (Precancerous Keratinocytes) | 76 | 72 |
Impact of Stereochemistry and Isomerism on Biological Efficacy
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. This compound possesses multiple chiral centers, meaning it can exist in different stereoisomeric forms. While specific studies comparing the biological efficacy of different stereoisomers of this compound are limited, the principles of stereochemistry in drug action suggest that different isomers could exhibit varying levels of potency and selectivity.
The precise orientation of the epoxide ring and the substituents on the tricyclic core can influence how the molecule interacts with its biological targets. For instance, the accessibility of the epoxide ring for nucleophilic attack by cellular components could be affected by the stereochemical configuration of the surrounding groups. This, in turn, could modulate the extent of ROS generation and the subsequent apoptotic response.
Further research is necessary to isolate or synthesize different stereoisomers of this compound and evaluate their individual biological activities. Such studies would provide a more detailed understanding of the stereochemical requirements for optimal efficacy and could guide the synthesis of more potent and selective analogues.
Rational Design of this compound-Based Bioactive Compounds
The knowledge gained from SAR studies provides a foundation for the rational design of new bioactive compounds based on the this compound scaffold. The goal of rational design is to systematically modify the chemical structure to improve desired properties, such as potency, selectivity, and pharmacokinetic profiles, while minimizing undesirable side effects.
Given the apparent importance of the epoxide ring for cytotoxicity, one avenue of rational design could involve the synthesis of analogues with modified epoxide moieties. For example, altering the substituents around the epoxide or changing its stereochemistry could fine-tune its reactivity and biological activity.
Another approach could focus on modifying other parts of the aromadendrane skeleton. The introduction of different functional groups at various positions on the tricyclic ring system could lead to new interactions with biological targets and potentially unlock novel bioactivities or enhance existing ones. For instance, the addition of polar groups could improve water solubility and bioavailability, while the incorporation of other pharmacophores could lead to compounds with dual mechanisms of action.
Computational modeling and molecular docking studies can be valuable tools in the rational design process. By simulating the interaction of designed analogues with potential biological targets, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby streamlining the drug discovery process. While specific examples of rationally designed this compound-based compounds are not yet prevalent in the literature, the foundational knowledge of its SAR provides a clear roadmap for future research in this promising area.
Ecological and Environmental Context of Aromadendrene Oxide 2
Role in Chemical Ecology and Interspecies Communication
Aromadendrene (B190605) oxide 2 is a naturally occurring sesquiterpenoid found in the essential oils of numerous plants. This compound plays a significant role in chemical ecology, primarily by mediating interactions between plants and other organisms in their environment. Its biological activities suggest a primary function as a defensive chemical, protecting plants from herbivores and microbial pathogens.
As a component of plant essential oils, aromadendrene oxide 2 contributes to the plant's chemical defense arsenal. Research has highlighted its insecticidal properties, indicating its role in deterring or killing insect pests. For instance, essential oils containing this compound have been investigated for their effects on various insects, including disease vectors like mosquitoes. nih.govdipterajournal.com The compound's presence in the volatile emissions of plants can act as a repellent, discouraging insects from feeding or laying eggs on the plant. nih.gov One study on the essential oil of Piper nigrum (black pepper) identified this compound as a notable constituent, and the oil demonstrated fumigant toxicity and oviposition inhibition against the stored product pest Callosobruchus maculatus. cabidigitallibrary.org This suggests that this compound is part of a complex mixture of volatile organic compounds that plants use to communicate with and defend against the surrounding insect population.
In addition to its role in plant-insect interactions, this compound exhibits antimicrobial properties. sigmaaldrich.com It has been identified as a biologically active component in plants like Lantana camara. sigmaaldrich.com The antimicrobial activity of essential oils containing this compound has been noted against various bacteria. uad.ac.idnih.gov This function is crucial for protecting plants from pathogenic microorganisms present in their environment. By inhibiting the growth of bacteria and fungi, this compound helps maintain the health and survival of the plant.
Furthermore, some plant-derived compounds can influence the communication systems of microorganisms. While direct evidence for this compound's role in interfering with bacterial quorum sensing is not extensively documented, it is a recognized mechanism in chemical ecology where plant secondary metabolites disrupt microbial communication. nih.govnih.govswarthmore.eduosti.gov The antimicrobial nature of this compound suggests it could potentially influence the microbial communities on and around the plant, a key aspect of interspecies communication in the phytobiome.
The table below summarizes some of the plants in which this compound has been identified, highlighting its role in their chemical defense.
| Plant Species | Family | Documented Biological Activity of Essential Oil Containing this compound |
| Lantana camara | Verbenaceae | Antimicrobial sigmaaldrich.com |
| Piper nigrum (Black Pepper) | Piperaceae | Insecticidal, Oviposition Inhibition cabidigitallibrary.org |
| Eucalyptus globulus | Myrtaceae | Antibacterial uad.ac.idnih.gov |
| Cleome amblyocarpa | Capparaceae | Allelopathic, Antioxidant, Anti-inflammatory mdpi.com |
| Psoralea corylifolia | Fabaceae | Insecticidal, Genotoxic thegoodscentscompany.com |
Environmental Distribution and Biodegradation
This compound is distributed in the environment primarily through its natural occurrence in a wide variety of plant species. As a volatile organic compound, it is released into the atmosphere from the leaves, flowers, and fruits of these plants. Its presence has been documented in essential oils from diverse plant families across different geographical regions. nih.gov This wide distribution in the plant kingdom means it is a natural component of many terrestrial ecosystems.
The concentration of this compound in the environment will vary depending on the density and species of the surrounding flora, as well as environmental conditions such as temperature and time of day, which influence the volatilization of essential oils. Once released into the atmosphere, sesquiterpenes like this compound can participate in atmospheric chemical reactions.
Regarding its fate in the environment, as a natural product, it is generally considered to be biodegradable. cabidigitallibrary.org Botanical compounds are typically broken down by soil and water microorganisms, which use them as a source of carbon. This biodegradation process prevents the long-term accumulation of the compound in the environment. However, the specific pathways and rates of this compound biodegradation are not extensively detailed in the available literature. One computational model suggested that its structure may not be readily degraded by typical hydrocarbon biodegradation pathways, which could imply that specific microbial enzymes or different environmental conditions are required for its breakdown. thegoodscentscompany.com
The table below lists several plant species that are sources of this compound, indicating its widespread natural distribution.
| Plant Species | Part of Plant |
| Eucalyptus cinerea | Leaves |
| Laurus nobilis (Bay Laurel) | Leaves thegoodscentscompany.com |
| Senecio sandrasicus | Aerial parts thegoodscentscompany.com |
| Murraya koenigii (Curry leaf) | Leaves thegoodscentscompany.com |
| Antrodia camphorata (Fungus) | Mycelium thegoodscentscompany.com |
Future Research Perspectives and Challenges in Aromadendrene Oxide 2 Research
Discovery of Novel Biosynthetic Pathways and Enzymes
A primary challenge in the study of Aromadendrene (B190605) oxide 2 is the incomplete understanding of its natural synthesis. The biosynthesis of its parent structures, the aromadendrene-type sesquiterpenes, originates from the universal C15 precursor, farnesyl diphosphate (B83284) (FPP). nih.gov This precursor is cyclized by specific enzymes known as sesquiterpene synthases (STSs) to form the characteristic tricyclic aromadendrene skeleton. nih.gov
However, the specific enzymes responsible for the subsequent oxidation of the aromadendrene scaffold to yield Aromadendrene oxide 2 remain largely uncharacterized. It is hypothesized that cytochrome P450 monooxygenases or other oxidoreductases perform this critical transformation. nih.gov A significant portion of the STSs involved in creating the initial aromadendrene-type skeleton are also yet to be documented. nih.gov
Future research will focus on:
Enzyme Discovery: Utilizing transcriptomics and proteomics on plants and microorganisms known to produce aromadendrene-type compounds to identify candidate genes for STSs and subsequent oxidizing enzymes. nih.gov
Pathway Elucidation: Characterizing these novel enzymes in vitro and in vivo to confirm their specific roles in the biosynthetic pathway leading to this compound.
Mechanistic Studies: Investigating the catalytic mechanisms of these enzymes to understand the stereospecificity and regioselectivity of the cyclization and oxidation reactions.
Table 1: Key Enzyme Classes in Aromadendrene Biosynthesis
| Enzyme Class | Precursor/Substrate | Product | Role in Pathway | Research Focus |
| Sesquiterpene Synthase (STS) | Farnesyl Diphosphate (FPP) | Aromadendrene skeleton | Forms the core tricyclic structure | Discovery and characterization of specific STSs for aromadendrene. nih.gov |
| Cytochrome P450 Oxidase | Aromadendrene | This compound | Catalyzes the final oxidation step | Identification of the specific P450s involved. nih.gov |
Development of Efficient and Sustainable Production Methods
Currently, this compound is sourced primarily through extraction from essential oils of various plants, where it is often found in low concentrations. researchgate.net This method is inefficient and unsustainable for large-scale production. Metabolic engineering and synthetic biology offer a promising alternative for high-yield, sustainable production. nih.govlbl.gov
The development of microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, is a key area of focus. lbl.govmdpi.com This involves:
Pathway Reconstruction: Introducing the newly discovered biosynthetic genes for this compound into a microbial host. mdpi.com
Metabolic Optimization: Enhancing the metabolic flux towards the precursor FPP by upregulating native pathways (like the MEP or MVA pathways) and downregulating competing pathways that drain the precursor pool. nih.govmdpi.com
Enzyme Engineering: Improving the catalytic efficiency and stability of the biosynthetic enzymes through protein engineering techniques. nih.gov
A major bottleneck is the identification and functional expression of the key enzymes, particularly the STSs and P450s, which can be challenging in heterologous hosts. nih.govresearchgate.net Overcoming these hurdles is crucial for making the biotechnological production of this compound economically viable.
Elucidation of Undiscovered Molecular Targets and Signaling Pathways
Preliminary research has demonstrated the potential of this compound as an anticancer agent. Studies have shown it induces programmed cell death (apoptosis) in skin epidermoid cancer cells. researchgate.net The known mechanism involves the generation of reactive oxygen species (ROS), which triggers the mitochondrial pathway of apoptosis, characterized by the activation of caspases and the regulation of Bcl-2 family proteins. researchgate.net Furthermore, it has been observed to inhibit the migration and invasion of cancer cells by suppressing matrix metalloproteinases (MMPs). researchgate.net
Despite these findings, the full spectrum of its molecular interactions remains largely unknown. Future research must aim to:
Identify Direct Binding Partners: Employ techniques like affinity chromatography and cellular thermal shift assays (CETSA) to identify the direct protein targets of this compound.
Map Signaling Cascades: Investigate downstream signaling pathways affected by the compound beyond the known ROS-mediated apoptosis. For instance, related sesquiterpenoids are known to modulate pathways like the TGFβ/Smad pathway, which is involved in fibrosis. nih.gov Exploring such pathways could reveal novel therapeutic applications for this compound.
Clarify Mechanism of Action: Delineate the precise molecular events that connect the initial interaction of the compound with its target to the final cellular response.
Exploration of Agrochemical and Biotechnological Applications
The biological activities of sesquiterpenoids suggest that this compound could have valuable applications in agriculture and biotechnology. nih.gov The broader class of aromadendrene-type sesquiterpenes is known for antimicrobial and insecticidal properties. nih.gov
Potential future applications to be explored include:
Natural Pesticides: Evaluating the efficacy of this compound against major agricultural pests and fungal pathogens. nih.govnih.gov Research into related compounds has shown activity against fungi like Cladosporium cladosporioides and bacteria such as Xanthomonas citri. nih.gov
Herbicides (Allelopathy): Investigating its potential as a natural herbicide, as many plant-derived essential oils exhibit allelopathic properties that inhibit the growth of competing plants. mdpi.com
Biotechnological Tools: Using this compound as a chemical probe in laboratory settings to study cellular processes like apoptosis and mitochondrial function.
Table 2: Potential Applications of this compound
| Sector | Potential Application | Rationale/Supporting Evidence | Research Goal |
| Agriculture | Natural Insecticide | General insecticidal activity of sesquiterpenoids. nih.gov | Efficacy testing against specific crop pests. |
| Antifungal Agent | Known activity of related compounds against plant pathogens. nih.gov | Screening for activity against major fungal diseases. | |
| Bioherbicide | Allelopathic potential of essential oil components. mdpi.com | Assessment of phytotoxicity and weed suppression. | |
| Biotechnology | Research Chemical | Known inducer of ROS-mediated apoptosis. researchgate.net | Use as a tool to investigate cell death pathways. |
Integration of Advanced Omics and Computational Approaches
Addressing the aforementioned challenges will be greatly facilitated by the integration of high-throughput "omics" technologies and advanced computational methods. nih.govnih.gov These approaches can accelerate discovery and provide deeper insights into the complex biology of this compound.
Omics Approaches:
Genomics/Transcriptomics: To mine the genomes and transcriptomes of producer organisms for the discovery of biosynthetic genes. nih.gov
Proteomics: To identify the expressed enzymes involved in the biosynthetic pathway. nih.gov
Metabolomics: To analyze the complete metabolic profile of an organism, helping to understand pathway dynamics and identify bottlenecks in engineered microbes. nih.gov
Computational Approaches:
Molecular Docking and Dynamics (MD): To predict potential molecular targets (receptors, enzymes) for this compound and to study the dynamics of their interaction. researchgate.netresearchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): To model and understand the reaction mechanisms of biosynthetic enzymes, aiding in their rational engineering for improved efficiency. nih.gov
Machine Learning: To analyze large omics datasets to identify patterns and predict gene function or biological activity. nih.gov
By combining these advanced techniques, researchers can build comprehensive models of the biosynthesis, mechanism of action, and potential applications of this compound, paving the way for its effective utilization in medicine and technology.
Q & A
Q. What analytical methods are most reliable for identifying and quantifying aromadendrene oxide 2 in plant-derived samples?
Answer:
- Methodology: Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Use retention indices (RI) calculated from homologous series of n-alkanes to confirm identity. For example, this compound has been identified with RI (calc) = 1439–1583 and retention time ≈10.869 min in Zingiber officinale extracts .
- Quantification: Normalize peak areas against internal standards (e.g., n-alkanes) and report percentage yields (v/w). Cross-validate results with database RI values (e.g., NIST or Wiley libraries) to resolve ambiguities .
Q. How does the natural abundance of this compound vary across plant species and extraction protocols?
Answer:
- Species Variability: this compound is a minor constituent in S. aethiopis (0.73–0.74%) but more abundant in Zingiber officinale and guava cultivars (up to 11.8% in PG01 samples) .
- Extraction Optimization: Solvent polarity and extraction time critically influence yield. Methanol and ethyl acetate are effective solvents (solubility ≈1.7 in methanol), while microwave-assisted distillation enhances recovery .
Advanced Research Questions
Q. What mechanistic pathways explain this compound's bioactivity in cancer cell apoptosis?
Answer:
- ROS-Mediated Apoptosis: this compound induces mitochondrial membrane depolarization and caspase-3 activation via reactive oxygen species (ROS) generation. Validate using flow cytometry (Annexin V/PI staining) and ROS-sensitive fluorescent probes (e.g., DCFH-DA) .
- Experimental Design: Use skin epidermoid cancer cell lines (e.g., A431) with dose-response assays (10–100 µM). Include NAC (N-acetylcysteine) as a ROS inhibitor to confirm mechanism specificity .
Q. How can isotopic labeling (e.g., deuterium) enhance studies on this compound's metabolic stability or synthesis?
Answer:
- Synthesis Strategy: Introduce deuterium via Wittig reaction after oxidizing terminal alkenes to ketones. This preserves the sesquiterpene backbone while enabling tracking via mass spectrometry .
- Applications: Use labeled analogs in pharmacokinetic studies (e.g., metabolic half-life in liver microsomes) or NMR-based structural elucidation .
Q. Why do conflicting reports exist regarding this compound's synergism with other terpenes in antimicrobial assays?
Answer:
- Data Contradiction Analysis: Synergistic effects depend on concentration ratios and assay type. For example, this compound combined with (R)-limonene shows enhanced fumigation toxicity but reduced efficacy in residual contact tests due to solvent interactions .
- Resolution: Use fractional inhibitory concentration (FIC) indices and isobolograms to quantify synergism/antagonism. Replicate experiments under standardized humidity and temperature conditions .
Q. How does thermal/oxidative degradation impact this compound's stability in essential oil formulations?
Answer:
- Stability Testing: Accelerated degradation studies (40–60°C, 75% RH) with GC-MS monitoring. Cyclodextrin encapsulation (e.g., β-cyclodextrin) reduces oxidation by 61.5% compared to free compounds .
- Kinetic Analysis: Apply Arrhenius equations to predict shelf-life. Degradation follows first-order kinetics, with activation energy (Ea) ≈45 kJ/mol .
Q. What computational tools are effective for predicting this compound's interactions with biological targets?
Answer:
- In Silico Methods: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding to ROS-related enzymes (e.g., NADPH oxidase). Validate with experimental IC50 values .
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from PubChem or ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
